molecular formula C18H13ClN4O4S B14093511 3-{[4-chloro-2-oxo-5-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-thiazol-3(2H)-yl]methyl}benzoic acid

3-{[4-chloro-2-oxo-5-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-thiazol-3(2H)-yl]methyl}benzoic acid

Cat. No.: B14093511
M. Wt: 416.8 g/mol
InChI Key: DWTWJHITMQZRLY-NKVSQWTQSA-N
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Description

3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid is a complex organic compound that features a benzoic acid core linked to a thiazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the benzoic acid moiety via coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazole: Similar core structure but lacks the benzoic acid moiety.

    2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazole: Similar structure but without the chlorine atom.

Uniqueness

The uniqueness of 3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13ClN4O4S

Molecular Weight

416.8 g/mol

IUPAC Name

3-[[4-chloro-2-oxo-5-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-3-yl]methyl]benzoic acid

InChI

InChI=1S/C18H13ClN4O4S/c19-15-14(9-21-22-16(24)12-4-6-20-7-5-12)28-18(27)23(15)10-11-2-1-3-13(8-11)17(25)26/h1-9H,10H2,(H,22,24)(H,25,26)/b21-9-

InChI Key

DWTWJHITMQZRLY-NKVSQWTQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)/C=N\NC(=O)C3=CC=NC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)C=NNC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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